5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride
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Overview
Description
5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClFNO4S. This compound is known for its unique structural features, which include a fluorine atom, a methyl group, and a sulfonyl chloride group attached to a benzo[d]oxazole ring. It is used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the fluorine and methyl groups. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group. The reaction conditions often require the use of reagents such as sulfuryl chloride (SO2Cl2) and catalysts to facilitate the sulfonylation process .
Chemical Reactions Analysis
5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions, as it can act as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride involves its ability to interact with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The fluorine atom and the benzo[d]oxazole ring also contribute to the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride: This compound has a similar structure but differs in the position of the sulfonyl chloride group.
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride: This compound lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride: This compound lacks both the fluorine and methyl groups, making it less specific in its interactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C8H5ClFNO4S |
---|---|
Molecular Weight |
265.65 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClFNO4S/c1-11-6-5(15-8(11)12)3-2-4(10)7(6)16(9,13)14/h2-3H,1H3 |
InChI Key |
VWJCZEVTDRCPQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2S(=O)(=O)Cl)F)OC1=O |
Origin of Product |
United States |
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